molecular formula C7H8ClNS B13572684 5-(Chloromethyl)-4-cyclopropyl-1,3-thiazole

5-(Chloromethyl)-4-cyclopropyl-1,3-thiazole

Cat. No.: B13572684
M. Wt: 173.66 g/mol
InChI Key: BDIOTJFVWGNJJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Chloromethyl)-4-cyclopropyl-1,3-thiazole is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chloromethyl group at the 5-position and a cyclopropyl group at the 4-position of the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-4-cyclopropyl-1,3-thiazole can be achieved through several methods. One common approach involves the reaction of a thioamide with an α-chloro-α-formylethyl acetate, followed by reduction and halogenation steps . Another method includes the reaction of allyl isothiocyanate with chlorine at elevated temperatures .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chlorination reactions using chlorinating agents such as chlorine gas or thionyl chloride. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The process may also involve purification steps such as recrystallization or distillation to remove impurities.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-4-cyclopropyl-1,3-thiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The cyclopropyl group can undergo ring-opening reactions, leading to the formation of new cyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted thiazoles, while oxidation and reduction can lead to the formation of thiazole oxides or reduced thiazole derivatives.

Scientific Research Applications

5-(Chloromethyl)-4-cyclopropyl-1,3-thiazole has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-4-cyclopropyl-1,3-thiazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The cyclopropyl group may also contribute to the compound’s overall reactivity and stability. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-chloromethylthiazole: Similar in structure but with different substitution patterns.

    5-Chloromethyl-2-methylthiazole: Contains a methyl group instead of a cyclopropyl group.

    4-Chloromethylthiazole: Lacks the cyclopropyl group.

Uniqueness

5-(Chloromethyl)-4-cyclopropyl-1,3-thiazole is unique due to the presence of both the chloromethyl and cyclopropyl groups, which impart distinct chemical and physical properties. These structural features make it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C7H8ClNS

Molecular Weight

173.66 g/mol

IUPAC Name

5-(chloromethyl)-4-cyclopropyl-1,3-thiazole

InChI

InChI=1S/C7H8ClNS/c8-3-6-7(5-1-2-5)9-4-10-6/h4-5H,1-3H2

InChI Key

BDIOTJFVWGNJJZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(SC=N2)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.